molecular formula C26H34N2O2 B10880940 (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10880940
M. Wt: 406.6 g/mol
InChI Key: ZTMSRWLYQRFLAO-UHFFFAOYSA-N
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Description

The compound (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone is a complex organic molecule featuring two piperidine rings, each substituted with benzyl and methoxybenzyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the two piperidine rings separately, followed by their functionalization and subsequent coupling.

    Preparation of 4-Benzylpiperidine: This can be synthesized by the reduction of 4-benzylpyridine using hydrogenation in the presence of a palladium catalyst.

    Preparation of 1-(2-Methoxybenzyl)piperidine: This involves the alkylation of piperidine with 2-methoxybenzyl chloride under basic conditions.

    Coupling Reaction: The final step involves the coupling of the two piperidine derivatives using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and alkylation steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological activities. Piperidine derivatives are known for their roles in central nervous system disorders, and this compound could be a candidate for developing new therapeutic agents .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its structural features make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine

Uniqueness

Compared to similar compounds, (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone has a unique combination of benzyl and methoxybenzyl groups, which may confer distinct pharmacological properties. Its dual piperidine structure allows for versatile interactions with biological targets, potentially offering advantages in drug design and development .

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2O2/c1-30-25-12-6-5-10-23(25)19-27-15-7-11-24(20-27)26(29)28-16-13-22(14-17-28)18-21-8-3-2-4-9-21/h2-6,8-10,12,22,24H,7,11,13-20H2,1H3

InChI Key

ZTMSRWLYQRFLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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